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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of TIM-063 on

Adaptor-Associated Kinase 1 (AAK1), alongside other alternative inhibitors. Experimental data,

detailed protocols, and visual diagrams of key pathways and workflows are presented to offer a

clear and objective evaluation for research and drug development applications.

Comparative Analysis of AAK1 Inhibitors
TIM-063 was initially developed as a Ca2+/calmodulin-dependent protein kinase kinase

(CaMKK) inhibitor.[1] However, subsequent research using a chemical proteomics approach

with Kinobeads technology revealed that TIM-063 also interacts with the catalytic domain of

AAK1, exhibiting a moderate inhibitory effect.[2][3] This off-target activity prompted the

development of more potent and selective AAK1 inhibitors derived from the TIM-063 chemical

scaffold.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15616623?utm_src=pdf-interest
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.eurekalert.org/news-releases/1045885
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target(s) IC50 (AAK1)
Cell-based
IC50 (AAK1)

Key Features

TIM-063

CaMKKα/1,

CaMKKβ/2,

AAK1, ERK2

8.51 µM[4][5] Not Reported

Originally a

CaMKK inhibitor,

later identified as

a moderate

AAK1 inhibitor.[3]

TIM-098a AAK1 0.24 µM[4][5] 0.87 µM[4][5]

A derivative of

TIM-063,

approximately 35

times more

potent in

inhibiting AAK1

and shows

greater

selectivity over

CaMKK

isoforms.[4][6]

SGC-AAK1-1 AAK1, BMP2K 270 nM[7] Not Reported

A potent and

selective small

molecule

inhibitor used to

probe AAK1

function in

cellular signaling.

[8]

LP-935509 AAK1 Not Reported Not Reported

A small-molecule

AAK1 inhibitor

shown to reduce

neuropathic pain

in animal

models.[9]
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In Vitro AAK1 Kinase Inhibition Assay
This protocol details the method used to determine the in vitro inhibitory activity of compounds

against AAK1.

Materials:

His-tagged AAK1 catalytic domain (residues 25-396)[2]

GST-fused AP2µ2 fragment (residues 145–162) as a substrate[2]

[γ-³²P]ATP[2]

Test compounds (e.g., TIM-063, TIM-098a)

Kinase reaction buffer

Phosphocellulose paper

Scintillation counter

Procedure:

The protein kinase activity of the His-tagged AAK1 catalytic domain is measured in a final

reaction volume of 25 µL.

The reaction mixture contains the kinase, the GST-AP2µ2 substrate, and varying

concentrations of the test inhibitor.

The reaction is initiated by the addition of 100 µM [γ-³²P]ATP.[10]

The mixture is incubated at 30 °C for 20 minutes.[10]

The reaction is stopped, and the phosphorylated substrate is captured on phosphocellulose

paper.

The amount of incorporated radioactivity is quantified using a scintillation counter.

AAK1 activity is expressed as a percentage of the activity in the absence of the inhibitor.[2]
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IC50 values are calculated from the dose-response curves.

Cellular AAK1 Target Engagement Assay (NanoBRET)
This protocol is used to confirm that the inhibitor can enter cells and bind to AAK1.

Materials:

HEK293T cells[7]

Plasmid expressing full-length AAK1 fused to Nanoluc luciferase[7]

Fluorescent-labeled ATP-competitive tracer[7]

Test compounds

Cell culture reagents

Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET)

Procedure:

HEK293T cells are transfected with the Nanoluc-AAK1 expression plasmid.

Transfected cells are plated in a suitable multi-well plate.

Cells are treated with serially diluted concentrations of the test inhibitor.

The fluorescent tracer molecule is added to the cells.

A BRET signal is measured using a plate reader. The signal is generated by the proximity of

the Nanoluc-tagged AAK1 and the fluorescent tracer bound to its ATP pocket.

Displacement of the tracer by the inhibitor leads to a loss of the BRET signal.[7]

IC50 values are determined by measuring the concentration of the inhibitor required to

displace 50% of the tracer.[7]

Visualizing AAK1 Inhibition and Signaling

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6315376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6315376/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for AAK1 Inhibitor Validation
This diagram illustrates the key steps involved in identifying and validating AAK1 inhibitors,

starting from a chemical library.

In Vitro Screening

Cellular Validation

Chemical Library
(e.g., TIM-063 derivatives)

In Vitro Kinase Assay
(AAK1 + [γ-³²P]ATP + Substrate)

Test Compounds

Measure AAK1 Activity
(% Inhibition)

Calculate IC50 Value

Cell-Based Assay
(e.g., NanoBRET)

Lead Compound

Determine Cellular IC50

Functional Assays
(e.g., Endocytosis)
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Click to download full resolution via product page

Caption: Workflow for the identification and validation of AAK1 inhibitors.

AAK1 Signaling Pathway in Clathrin-Mediated
Endocytosis
AAK1 plays a crucial role in regulating clathrin-mediated endocytosis (CME), a fundamental

process for internalizing molecules from the cell surface. AAK1 phosphorylates the µ2 subunit

of the AP2 adaptor complex, a key event in the maturation of clathrin-coated pits.[8][11] AAK1

is also implicated in the Notch and WNT signaling pathways.[12][13][14]
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Caption: Simplified AAK1 signaling in endocytosis and related pathways.

Logical Validation of TIM-063's Effect on AAK1
The validation of TIM-063's inhibitory effect on AAK1 follows a logical progression from initial

discovery to the development of more refined inhibitors.
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Initial Finding:
TIM-063 (CaMKK inhibitor) binds to AAK1

In Vitro Validation:
TIM-063 inhibits AAK1 kinase activity with moderate potency (IC50 = 8.51 µM)

 is confirmed by

Hypothesis:
The TIM-063 scaffold can be optimized for AAK1 inhibition

 leads to

Derivative Development:
Synthesis of TIM-063 analogs (e.g., TIM-098a)

 results in

Comparative Analysis:
TIM-098a shows significantly higher potency (IC50 = 0.24 µM) and selectivity for AAK1

 is validated by

Conclusion:
TIM-063 is a valid starting point for developing potent and selective AAK1 inhibitors

 supports

Click to download full resolution via product page

Caption: Logical flow from TIM-063's discovery to AAK1 inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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